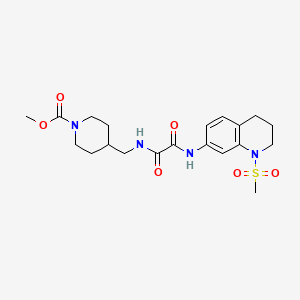

Methyl 4-((2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 4-((2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 4-[[[2-[(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O6S/c1-30-20(27)23-10-7-14(8-11-23)13-21-18(25)19(26)22-16-6-5-15-4-3-9-24(17(15)12-16)31(2,28)29/h5-6,12,14H,3-4,7-11,13H2,1-2H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYMTXWDPUORNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Methyl 4-((2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a piperidine ring and a sulfonamide group, which are known to influence pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 446.57 g/mol. The structure includes a tetrahydroquinoline moiety, which is often associated with various biological activities including anti-cancer and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds similar to this structure have been shown to inhibit enzymes involved in cancer cell proliferation.

- Interaction with Receptors : The piperidine ring may facilitate interaction with neurotransmitter receptors, potentially influencing neurological pathways.

- Antioxidant Properties : The presence of the sulfonamide group suggests potential antioxidant activity, which can protect cells from oxidative stress.

Anticancer Activity

Several studies have indicated that compounds containing the tetrahydroquinoline structure exhibit significant anticancer properties. For instance:

- Case Study 1 : A derivative of tetrahydroquinoline was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity .

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

Research has also suggested that related compounds exhibit antimicrobial properties:

- Case Study 2 : A related sulfonamide compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | ~70% |

| Half-life | 4 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Toxicology Profile

Toxicological assessments have shown that while the compound exhibits promising biological activity, it also presents certain risks:

Wissenschaftliche Forschungsanwendungen

Synthesis Approaches

The synthesis of Methyl 4-((2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

- Formation of the Tetrahydroquinoline Core : The initial step often involves the cyclization of appropriate precursors to form the tetrahydroquinoline structure.

- Introduction of the Methylsulfonyl Group : This can be achieved through sulfonation reactions using methylsulfonyl chloride.

- Amidation Reaction : The incorporation of the amino acid derivative is performed via coupling reactions.

- Final Esterification : The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Biological Activities and Therapeutic Applications

Research indicates that this compound exhibits several promising biological activities:

Antitumor Activity

Studies have shown that derivatives of tetrahydroquinoline compounds can inhibit cancer cell proliferation. The specific mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

The presence of the methylsulfonyl group enhances the compound's ability to disrupt microbial cell membranes, making it a candidate for developing new antimicrobial agents.

CNS Activity

Compounds with similar structures have been investigated for neuroprotective effects and potential use in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action for similar compounds:

- Study on Antitumor Efficacy : A study published in Journal of Medicinal Chemistry highlighted that tetrahydroquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .

- Antimicrobial Research : Research documented in Pharmaceutical Biology indicated that compounds with methylsulfonyl groups showed enhanced antibacterial activity against resistant strains .

- Neuroprotective Studies : Investigations into the neuroprotective properties of similar compounds revealed their potential in reducing oxidative stress in neuronal cells .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.